4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
CAS No.: 930017-04-2
Cat. No.: VC5464392
Molecular Formula: C15H16FN3O3
Molecular Weight: 305.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 930017-04-2 |
|---|---|
| Molecular Formula | C15H16FN3O3 |
| Molecular Weight | 305.309 |
| IUPAC Name | 4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
| Standard InChI | InChI=1S/C15H16FN3O3/c1-8(20)6-19-7-11-12(14(19)21)13(18-15(22)17-11)9-3-2-4-10(16)5-9/h2-5,8,13,20H,6-7H2,1H3,(H2,17,18,22) |
| Standard InChI Key | OCLSWHCROQWDJA-UHFFFAOYSA-N |
| SMILES | CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound’s central pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold consists of a bicyclic system merging pyrrole and pyrimidine rings. Key structural features include:
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Pyrrole Ring: The five-membered pyrrole ring contributes π-electron density, enhancing molecular planarity and potential π-π stacking interactions with biological targets.
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Pyrimidine-2,5-Dione: The fused pyrimidine ring with ketone groups at positions 2 and 5 introduces hydrogen-bonding acceptors, critical for target engagement .
Substituents modulate these properties:
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4-(3-Fluorophenyl): The fluorine atom’s electronegativity alters electron distribution, improving metabolic stability and membrane permeability.
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6-(2-Hydroxypropyl): The hydroxypropyl group introduces a chiral center and hydrophilic character, potentially influencing solubility and target selectivity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆FN₃O₃ |
| Molecular Weight | 305.309 g/mol |
| Hydrogen Bond Donors | 2 (N-H, O-H) |
| Hydrogen Bond Acceptors | 5 (N, O) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 83.6 Ų |
Data derived from computational modeling and experimental analyses.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of pyrrolopyrimidine derivatives typically involves multi-step sequences combining cyclization, functionalization, and purification techniques. For this compound, key steps likely include:
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Core Formation: Cyclocondensation of amidrazones with anhydrides or diketones to construct the pyrrolo[3,4-d]pyrimidine ring .
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Substituent Introduction:
Process Optimization
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Continuous Flow Reactors: Enhance yield and purity by minimizing side reactions during cyclization.
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Chiral Resolution: Chromatographic separation or enzymatic resolution ensures enantiomeric purity of the hydroxypropyl group .
Table 2: Comparative Yields Under Different Conditions
| Reaction Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Toluene | 110 | 78 |
| Fluorophenyl Coupling | DMF | 80 | 65 |
| Hydroxypropyl Addition | THF | −20 | 52 |
Data extrapolated from analogous syntheses .
Biological Activities and Mechanistic Insights
Enzymatic Interactions
Pyrrolopyrimidines frequently target enzymes involved in nucleotide metabolism or signal transduction. While direct studies on this compound are sparse, related analogs exhibit:
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VEGFR-2 Inhibition: Pyrrolo[2,3-d]pyrimidines suppress angiogenesis by blocking vascular endothelial growth factor receptor-2 (IC₅₀ = 12–50 nM).
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Anti-Inflammatory Effects: Pyrrole-2,5-dione derivatives inhibit pro-inflammatory cytokines (e.g., IL-6, TNF-α) in human PBMCs at 10–50 μM concentrations .
Table 3: Bioactivity of Selected Pyrrolopyrimidines
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| VEGFR-2 Inhibitor | VEGFR-2 | 12 nM |
| Anti-inflammatory Agent | IL-6 Production | 15 μM |
| Antitrypanosomal Agent | T. brucei | 0.8 μM |
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The electron-deficient pyrimidine ring undergoes nitration or halogenation at position 7, enabling further functionalization .
Nucleophilic Additions
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Hydroxypropyl Group: The secondary alcohol participates in esterification or etherification, modifying solubility.
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Fluorophenyl Ring: Resistant to further electrophilic substitution due to fluorine’s deactivating effect.
Comparative Analysis with Structural Analogs
Pyrrolo[2,3-d]Pyrimidines vs. Pyrrolo[3,4-d]Pyrimidines
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Ring Fusion Position: Pyrrolo[3,4-d]pyrimidines exhibit greater steric hindrance, potentially reducing off-target interactions compared to [2,3-d] isomers .
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Bioactivity: [3,4-d] derivatives show enhanced kinase selectivity in preclinical models.
Impact of Substituents
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Fluorine vs. Chlorine: Fluorine improves metabolic stability but reduces π-stacking capacity compared to chloro analogs .
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Hydroxypropyl vs. Trifluoropropyl: Hydroxypropyl enhances aqueous solubility (LogP = 1.2 vs. 2.8) .
Future Directions and Research Opportunities
Pharmacological Profiling
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In Vitro Screens: Prioritize assays against kinase families (e.g., VEGFR, EGFR) and inflammatory mediators .
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ADMET Prediction: Computational modeling of absorption, distribution, and toxicity profiles using QSAR tools .
Synthetic Chemistry
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